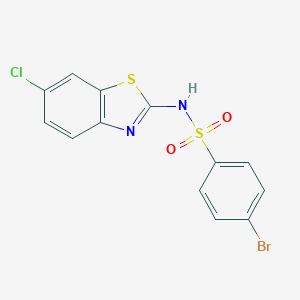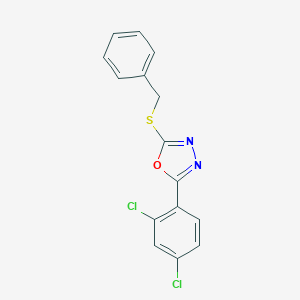
2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylthiol with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: This compound has similar structural features but different substituents on the phenyl ring, which can lead to variations in its chemical and biological properties.
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H10Cl2N2OS |
|---|---|
Peso molecular |
337.2g/mol |
Nombre IUPAC |
2-benzylsulfanyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-6-7-12(13(17)8-11)14-18-19-15(20-14)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
DAWVIXYYTGKMBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3',4,5-TETRAMETHYL 6'-BUTANOYL-8'-METHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414601.png)
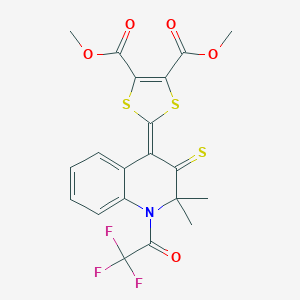
![tetramethyl 5',5'-dimethyl-8'-methoxy-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414604.png)
![8-ethoxy-2-(4-ethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414605.png)
![9-[(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)methyl]acridine](/img/structure/B414607.png)
![5-benzyl-4,4,8-trimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414609.png)
![Tetramethyl 5',5',8'-trimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414611.png)
![5-benzyl-2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414614.png)
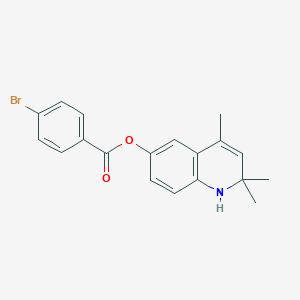
![9-[(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)methyl]acridine](/img/structure/B414618.png)
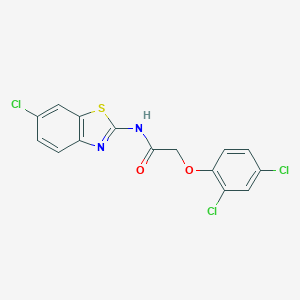
![Butyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B414621.png)
![2,4-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414622.png)
